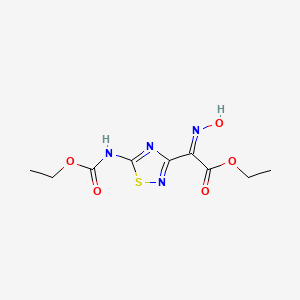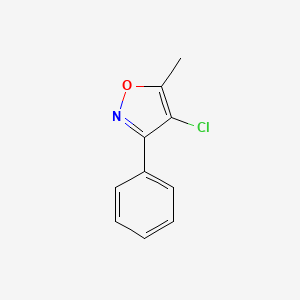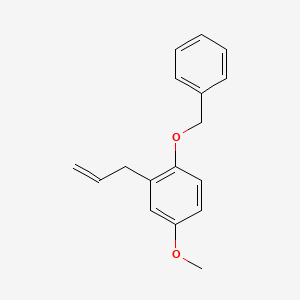
Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate is a complex organic compound that features a thiadiazole ring, an ethoxycarbonyl group, and a hydroxyimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the introduction of the ethoxycarbonyl and hydroxyimino groups. Common reagents used in these reactions include ethyl chloroformate, hydrazine derivatives, and oxime-forming agents. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
化学反応の分析
Types of Reactions
Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various derivatives with different functional groups .
科学的研究の応用
Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include modulation of signal transduction, interference with metabolic processes, and induction of cellular responses .
類似化合物との比較
Similar Compounds
- Ethyl2-(5-((methoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate
- Ethyl2-(5-((propoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate
Uniqueness
Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H12N4O5S |
|---|---|
分子量 |
288.28 g/mol |
IUPAC名 |
ethyl (2Z)-2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]-2-hydroxyiminoacetate |
InChI |
InChI=1S/C9H12N4O5S/c1-3-17-7(14)5(12-16)6-10-8(19-13-6)11-9(15)18-4-2/h16H,3-4H2,1-2H3,(H,10,11,13,15)/b12-5- |
InChIキー |
GDVLFYMYOIMLJX-XGICHPGQSA-N |
異性体SMILES |
CCOC(=O)/C(=N\O)/C1=NSC(=N1)NC(=O)OCC |
正規SMILES |
CCOC(=O)C(=NO)C1=NSC(=N1)NC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B12342063.png)
![N-(4-cyanophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12342079.png)

![N-benzyl-N-methyl-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12342090.png)

![(2Z)-6-[(4-fluorophenyl)methyl]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342109.png)
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B12342114.png)

![methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B12342117.png)
![methyl 2-[(Z)-2-iodoethenyl]benzoate](/img/structure/B12342120.png)

![N-(4-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342133.png)

![(5E)-2-(4-bromophenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12342146.png)
